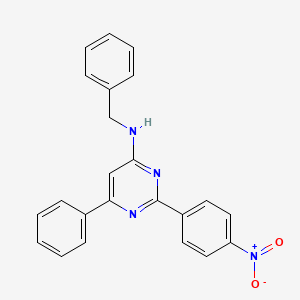![molecular formula C19H18N2O3 B5074068 2-amino-4-(4-isopropylphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5074068.png)
2-amino-4-(4-isopropylphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
Übersicht
Beschreibung
The compound “2-amino-4-(4-isopropylphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile” is a complex organic molecule that contains several functional groups. These include an amino group (-NH2), a nitrile group (-CN), a ketone group (C=O), and an isopropylphenyl group. The presence of these functional groups suggests that this compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrano[4,3-b]pyran core of the molecule is a bicyclic structure with oxygen and nitrogen atoms incorporated into the rings. The presence of the nitrile, amino, and ketone groups will also have a significant impact on the molecule’s structure and reactivity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The amino group is a common nucleophile and can participate in various reactions. The nitrile group can undergo hydrolysis, reduction, and other transformations. The ketone group can undergo a variety of reactions, including nucleophilic addition and condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of polar functional groups like the nitrile, amino, and ketone groups would likely make this compound polar and potentially soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
- The crystal structure of related pyran compounds has been extensively studied. For instance, the X-ray crystal structure of a similar compound, 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyrano-3-carbonitrile, demonstrates a unique planar structure of the pyran ring, stabilized by intermolecular hydrogen bonds, differing from other similar compounds. This structural insight is crucial in understanding the chemical behavior and potential applications of these compounds (Wang et al., 2005).
Synthesis Techniques
- The synthesis methods for pyran derivatives, including 2-amino-4-(4-isopropylphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile, have evolved over time. A notable method involves the synthesis of 2-amino-5,6,7,8-tetrahydro-5-oxo-4-aryl-7,7-dimethyl-4H-benzo[b]-pyran-3-carbonitrile under microwave irradiation, a solvent-free and catalyst-free process, indicating a move towards more environmentally friendly and efficient synthesis techniques (Tu et al., 2002).
Photovoltaic Properties
- Pyran derivatives have been explored for their potential in photovoltaic applications. Studies on films of related compounds, such as 2-Amino-6-ethyl-5-oxo-4-(3-Ph)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile, have revealed their capability to show rectification behavior and photovoltaic properties under both dark and illuminated conditions. This indicates the potential use of such compounds in the development of photodiodes and other photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Electrocatalytic Applications
- The electrocatalytic transformation of certain compounds into cyano-functionalized pyrano[4,3-b]pyran systems, like the one , has been reported to be highly efficient, indicating potential applications in biomedical fields. This novel electrocatalytic approach combines the benefits of multicomponent reactions with ecological advantages, hinting at potential applications in green chemistry and sustainable practices (Elinson, Nasybullin, & Nikishin, 2013).
Material Properties and Applications
- Studies on the structural and optical properties of thin films of pyran derivatives, like 2-amino-4-(2-chlorophenyl)-6-ethyl-5-oxo-5,6-dihydro-4H-pyran[3,2-c] quinoline-3-carbonitrile, have shown promising results. These compounds, when formed into thin films, exhibit significant properties such as high molar extinction coefficients and unique electron transition behaviors. Such characteristics make them potential candidates for use in optoelectronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Antifungal Activity
- Some pyran derivatives have demonstrated notable antifungal activities against various strains, such as Cryptococcus neoformans and Trichosporon cutaneum. This opens up possibilities for their use in developing new antifungal agents and treatments (Nakib et al., 1991).
Wirkmechanismus
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target it interacts with. The compound’s functional groups, such as the amino and nitrile groups, could potentially interact with various biological macromolecules .
Zukünftige Richtungen
The future research directions for this compound could be vast, depending on its intended application. If it shows promising biological activity, it could be further studied for potential medicinal uses. Additionally, its chemical reactivity could be explored further to develop new synthetic methods .
Eigenschaften
IUPAC Name |
2-amino-7-methyl-5-oxo-4-(4-propan-2-ylphenyl)-4H-pyrano[3,2-c]pyran-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-10(2)12-4-6-13(7-5-12)16-14(9-20)18(21)24-15-8-11(3)23-19(22)17(15)16/h4-8,10,16H,21H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUNLNLTHYECSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)C(C)C)C(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-methoxyphenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5073997.png)
![4-(2-naphthyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5074007.png)
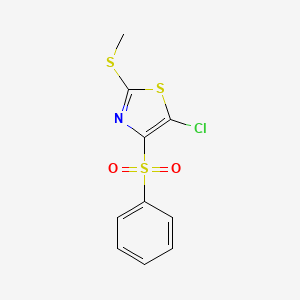
![ethyl 2-[4-(4-isopropylphenyl)-2-oxo-3-buten-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5074012.png)
![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5074013.png)
![4-[(2-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5074022.png)
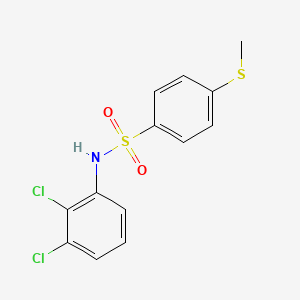
![3-(allylthio)-6-(3-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5074039.png)
![N',N'''-1,5-naphthalenediylbis[N-(4-fluorophenyl)(thiourea)]](/img/structure/B5074045.png)
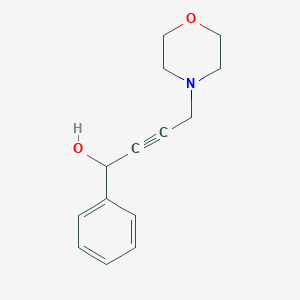
![4-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]-2,2-dimethylpropyl}benzenesulfonamide](/img/structure/B5074061.png)
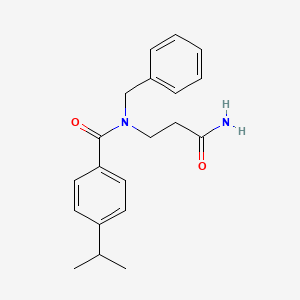
![5-(3-bromobenzylidene)-3-[4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5074087.png)
